molecular formula C4H5F5O B2836388 Fluoromethyl 2,2,3,3-tetrafluoropropyl ether CAS No. 153810-64-1

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether

Cat. No.: B2836388
CAS No.: 153810-64-1
M. Wt: 164.075
InChI Key: XXTXKRUJTGNVOA-UHFFFAOYSA-N
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Description

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 153810-64-1) is a fluorinated ether compound supplied as a high-purity material for research and development. This compound is professionally recognized as a key pharmaceutical intermediate and a versatile building block in synthetic organic chemistry for the preparation of more complex molecules . Fluorinated ethers are typically synthesized via classic methods such as the Williamson reaction, which involves the alkylation of fluorinated alcoholates with alkyl halides . The presence of multiple fluorine atoms in its structure can significantly influence the compound's physicochemical properties, making fluorinated ethers of interest in the development of advanced materials and chemicals . Researchers utilize this compound in medicinal chemistry and related fields for the synthesis of novel active pharmaceutical ingredients (APIs) and other fine chemicals . This product is intended for laboratory research purposes only and is not labeled or tested for any personal, human, or veterinary use.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-3-(fluoromethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTXKRUJTGNVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromethyl 2,2,3,3-tetrafluoropropyl ether involves the reaction of fluorinated alcohols with appropriate reagents. One common method includes the reaction of tetrafluoropropanol with fluoromethylating agents under controlled conditions . The reaction typically occurs in a high-pressure reactor, where the temperature is maintained around 85°C and the pressure is controlled to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous addition of reactants to maintain the desired reaction conditions. The final product is purified through distillation to achieve a high purity level of 98.5% .

Scientific Research Applications

Electrolyte Solvents

High-Voltage Lithium Batteries

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether has emerged as a promising solvent for high-voltage lithium-ion batteries (LiBs). Its unique properties enhance the performance of electrolyte formulations by improving ionic conductivity and thermal stability. Research indicates that this compound can be used as a co-solvent in high-voltage electrolytes for lithium cobalt phosphate (Li2CoPO4F) cathodes. The fluorinated ether demonstrates improved charge-discharge cycling performance compared to less fluorinated counterparts .

Table 1: Performance Metrics of this compound in Electrolytes

PropertyValue
Ionic ConductivityHigh
Thermal StabilityExcellent
Charge-Discharge CyclesEnhanced
Miscibility with LiFSASignificant Increase

Anesthetic Agents

This compound is also investigated for its anesthetic properties. Similar to other fluorinated ethers like methoxyflurane and fluroxene, it exhibits potential for inducing anesthesia with reduced side effects compared to traditional anesthetics. Studies have shown that fluorinated ethers can lead to fewer reaction products during prolonged administration .

Case Study: Anesthetic Efficacy

In a comparative study of various fluorinated ethers for anesthesia induction, this compound displayed a favorable profile with minimal convulsions in animal models. This suggests its viability as a safer alternative in anesthetic applications .

Chemical Synthesis

This compound is utilized in synthetic organic chemistry as a reagent due to its unique reactivity and stability under various conditions. Its role as a fluorinating agent allows for the introduction of fluorine atoms into organic molecules, which can enhance their biological activity and stability.

Table 2: Applications in Chemical Synthesis

ApplicationDescription
Fluorination ReactionsIntroduction of fluorine into substrates
Synthesis of PharmaceuticalsUsed in developing new drug candidates
Material ScienceEnhances properties of polymers

Mechanism of Action

Comparison with Similar Compounds

Role as a Diluent

  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether : Reduces electrolyte viscosity by ~50% in LHCEs (e.g., 3 M LiPF₆ in EC/DMC/TTE) while maintaining a localized high-concentration solvation structure, critical for stable Li metal plating .
  • BTFE : Similar viscosity reduction but weaker coordination with Li⁺, leading to increased free solvent content and faster polysulfide dissolution in Li-S cells .

Impact on SEI/CEI Formation

  • Forms LiF-rich solid-electrolyte interphases (SEI) due to fluorine-rich decomposition products, enhancing Li metal anode stability .
  • Outperforms FEC in high-voltage systems (>4.5 V) due to superior oxidative stability .

Li-S Battery Performance

  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether : Weak solvating power minimizes polysulfide shuttling, achieving >200 cycles at 0.5 C .
  • BTFE/HFE : Higher free solvent content (e.g., acetonitrile) accelerates polysulfide dissolution, reducing capacity retention .

Research Findings and Contradictions

  • Positive Results :

    • In LHCEs, 20% 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether in TMP improves rate capability and reduces polarization in high-voltage cells .
    • Enhances Li-S battery cyclability by encapsulating polysulfides via steric hindrance and electron-withdrawing –CF₂– groups .
  • Contradictions :

    • Despite its weak solvating power, dilution with 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether in acetonitrile-based electrolytes increases free MeCN, paradoxically accelerating polysulfide dissolution .

Biological Activity

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether (FM-TFPE) is a fluorinated ether compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

FM-TFPE has the molecular formula C4H4F6OC_4H_4F_6O and is characterized by a high degree of fluorination, which influences its reactivity and stability in various environments. The synthesis typically involves the reaction of difluoromethyl ether with tetrafluoropropyl compounds under controlled conditions, often requiring catalysts to facilitate the process .

Biological Activity Overview

The biological activity of FM-TFPE can be categorized into several key areas:

  • Reactivity with Biomolecules : The high electronegativity of fluorine atoms allows FM-TFPE to interact with various biomolecules, potentially altering their structure and function.
  • Potential Pharmacological Applications : Research indicates that fluorinated ethers can exhibit unique pharmacological properties, making them candidates for drug development .
  • Electrolyte Solutions : FM-TFPE has been studied as a component in electrolyte solutions for lithium-ion batteries, demonstrating its ability to stabilize interfaces and enhance performance .

The mechanism of action for FM-TFPE involves its interaction with specific molecular targets within biological systems. The compound's fluorinated structure allows it to participate in unique chemical reactions that can influence metabolic pathways. For instance, studies have shown that highly fluorinated ethers can affect the solvation dynamics of lithium ions in electrolyte solutions, which may have implications for their behavior in biological systems .

Case Studies and Research Findings

  • Electrolyte Performance :
    • A study demonstrated that FM-TFPE enhances the cycling performance of lithium-ion batteries by stabilizing the interface between the electrolyte and electrode materials. This stabilization is crucial for maintaining battery efficiency over extended use .
  • Biochemical Interactions :
    • Research highlighted the potential of FM-TFPE in modifying the properties of biomolecules. Its ability to form stable interactions with proteins and nucleic acids suggests applications in drug design and delivery systems .
  • Fluorosolvation Effects :
    • The "fluorous effect" observed with FM-TFPE indicates that increasing the degree of fluorination enhances miscibility with other solvents, which could be beneficial in formulating pharmaceuticals that require specific solubility profiles .

Data Table: Comparison of Biological Activities

Compound Biological Activity Mechanism Application
Fluoromethyl 2,2,3,3-TFPEStabilizes lithium-ion battery interfacesEnhances solvation dynamicsLithium-ion batteries
1,1,2,2-TetrafluoroethylModifies protein interactionsAlters structural conformationDrug delivery systems
2,2,3,3-TetrafluoropropylExhibits convulsant actionGABA receptor antagonismNeuropharmacology

Q & A

Q. What are the critical physicochemical properties of fluoromethyl 2,2,3,3-tetrafluoropropyl ether (TTE) relevant to electrolyte design?

TTE is a fluorinated ether with a boiling point of 92°C, density of 1.533 g/cm³, and molecular weight of 232.07 g/mol . Its low polarity and chemical inertness make it ideal as a diluent in localized high-concentration electrolytes (LHCEs) for lithium-metal batteries (LMBs). Key properties include:

PropertyValueRelevance
Boiling Point92°CEnsures thermal stability during battery operation
Density1.533 g/cm³Facilitates phase separation in LHCE formulations
Fluorine ContentHigh (8 F atoms/molecule)Promotes LiF-rich solid electrolyte interphase (SEI) formation

Methodological Note : Characterize purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). Handle with nitrile gloves and fume hoods due to flammability and inhalation risks .

Q. How is TTE synthesized, and what analytical methods validate its structural integrity?

TTE is synthesized via nucleophilic substitution between fluorinated alcohols and halogenated precursors under anhydrous conditions. Post-synthesis validation includes:

  • 19F NMR : Confirms absence of unreacted intermediates (e.g., δ -120 to -130 ppm for CF₂ groups) .
  • FTIR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 1050–1100 cm⁻¹ (C-O-C ether linkage) .
  • Elemental Analysis : Ensures stoichiometric F/O ratios (deviation <1% acceptable) .

Experimental Design : Use Schlenk-line techniques to exclude moisture, as residual H₂O degrades fluorinated intermediates .

Advanced Research Questions

Q. How does TTE influence solvation structures in localized high-concentration electrolytes (LHCEs)?

TTE acts as a non-solvating diluent, creating a "localized high-concentration" Li⁺ environment while reducing viscosity. Key findings:

  • Raman Spectroscopy : Identifies reduced Li⁺-solvent coordination (e.g., LiFSI-DMC-TTE systems show dominant contact ion pairs) .
  • Molecular Dynamics Simulations : TTE increases Li⁺ transference number by 30% compared to traditional carbonates .
  • Electrochemical Impedance Spectroscopy (EIS) : Confirms lower interfacial resistance (~50 Ω·cm²) in TTE-based LHCEs .

Data Contradiction Alert : While TTE improves Li⁺ transport, excessive dilution (>40 vol%) disrupts Li⁺-anion clusters, lowering ionic conductivity . Optimize diluent ratio via phase diagram analysis.

Q. How does TTE mitigate polysulfide shuttling in lithium-sulfur (Li-S) batteries?

TTE reduces polysulfide (Li₂Sₓ) solubility via fluorophobic effects, suppressing self-discharge:

  • UV-Vis Spectroscopy : Quantifies Li₂S₆ solubility as <5 mM in TTE vs. >100 mM in DOL/DME .
  • X-ray Photoelectron Spectroscopy (XPS) : Detects LiF-rich SEI (688 eV binding energy) on Li anodes, blocking parasitic reactions .
  • Cycling Tests : TTE-based cells achieve 98.8% Coulombic efficiency (CE) over 200 cycles, vs. 95% in benchmark electrolytes .

Methodological Insight : Pair TTE with LiNO₃ additive for synergistic SEI stabilization. Use symmetrical Li-Li cells to isolate anode degradation effects .

Q. How do experimental variables (e.g., Li anode thickness) affect performance in TTE-based electrolytes?

Contradictory CE results (e.g., 99% vs. 95%) arise from Li morphology variations:

  • Thick Li (50–200 μm) : Forms porous deposits, increasing electrolyte consumption and dead Li .
  • Anode-Free Configurations : Exhibit rapid failure due to insufficient Li inventory .
  • Cryo-TEM : Reveals dense Li deposition (20 nm grains) in optimized TTE-LHCEs vs. dendritic growth in carbonate systems .

Experimental Solution : Use 20 μm Li foil with 3:1 TTE:DME ratio and 1.5 M LiFSI for balanced kinetics and stability .

Q. What advanced techniques characterize the LiF-rich interphases formed in TTE electrolytes?

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Maps F⁻ distribution in SEI, confirming LiF dominance .
  • X-ray Absorption Near Edge Structure (XANES) : Detects F K-edge shifts (695–700 eV), indicating fluorine bonding states .
  • Atomic Force Microscopy (AFM) : Measures SEI mechanical modulus (>5 GPa in TTE vs. <1 GPa in carbonates) .

Data Interpretation Challenge : LiF content does not linearly correlate with CE. Combine electrochemical quartz crystal microbalance (EQCM) with EIS to decouple ionic and interfacial contributions .

Q. Can TTE stabilize high-voltage (>V) cathodes in LMBs?

Yes, via dual mechanisms:

  • Aluminum Current Collector Protection : TTE suppresses Al corrosion (ICP-MS shows <0.1 ppm Al dissolution at 4.9 V) .
  • Cathode Electrolyte Interphase (CEI) : XPS reveals LiPOₓFᵧ species on NMC811, inhibiting transition-metal dissolution .

Experimental Limitation : TTE’s oxidative stability (~5.1 V) precludes use with >5 V cathodes (e.g., LiCoPO₄). Pair with sulfolane for higher voltage tolerance .

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